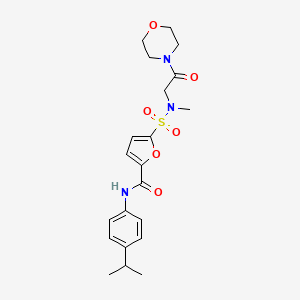
N-(4-isopropylphenyl)-5-(N-methyl-N-(2-morpholino-2-oxoethyl)sulfamoyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-5-(N-methyl-N-(2-morpholino-2-oxoethyl)sulfamoyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H27N3O6S and its molecular weight is 449.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-isopropylphenyl)-5-(N-methyl-N-(2-morpholino-2-oxoethyl)sulfamoyl)furan-2-carboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may exhibit inhibitory effects on certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation.
Enzyme Inhibition
Studies have suggested that compounds similar to this compound can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition can lead to antitumor effects , as evidenced in various preclinical models .
Cytotoxicity and Antitumor Effects
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study involving human colon cancer cells indicated that the compound could induce apoptosis, thereby reducing cell viability .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Colon Cancer | 15 | Induction of apoptosis |
| Breast Cancer | 20 | Inhibition of DHFR |
| Lung Cancer | 25 | Cell cycle arrest |
Case Studies
- Colon Cancer Model : In a study involving CCD-18Co cells, pretreatment with the compound before exposure to carcinogens significantly reduced DNA damage markers and mitochondrial dysfunction. The results suggested a protective role against nitrosative stress-induced damage .
- Breast Cancer Study : A separate investigation found that the compound inhibited cell growth in MCF-7 breast cancer cells by disrupting the cell cycle and inducing apoptosis through caspase activation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate:
- Absorption : Rapid absorption in gastrointestinal tract.
- Distribution : High affinity for fatty tissues.
- Metabolism : Primarily hepatic, with metabolites showing reduced activity.
- Excretion : Renal excretion of metabolites.
Toxicological assessments have shown low acute toxicity in animal models, suggesting a favorable safety profile for further development.
Propiedades
IUPAC Name |
5-[methyl-(2-morpholin-4-yl-2-oxoethyl)sulfamoyl]-N-(4-propan-2-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S/c1-15(2)16-4-6-17(7-5-16)22-21(26)18-8-9-20(30-18)31(27,28)23(3)14-19(25)24-10-12-29-13-11-24/h4-9,15H,10-14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEUHPRXZXWNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(C)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














